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C.I. Acid Orange 80

Cat. No.: B1172599
CAS No.: 12643-06-0
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Description

Contextual Significance of Azo Dyes in Industrial Chemistry

Azo dyes represent a prominent class of synthetic colorants characterized by the presence of at least one azo group (-N=N-) within their molecular structure. sustainability-directory.comwikipedia.org This functional group is integral to their ability to impart vibrant and stable colors to various materials. sustainability-directory.com Azo dyes constitute a significant proportion of the dyes used globally, accounting for 60-70% of all dyes utilized in the food and textile industries. wikipedia.org Their widespread use stems from desirable properties such as colorfastness, resistance to light, and stability against microbial degradation, coupled with relatively low production costs and ease of application. sustainability-directory.comdyespigments.netijrrjournal.com

These dyes find extensive application across numerous sectors. The textile industry is a major consumer, using azo dyes to color a wide variety of fibers including cotton, silk, wool, viscose, and polyester. sustainability-directory.comdyespigments.netsensientpharma.com Beyond textiles, azo colorants are employed in the coloring of leather, plastics, paper, and even in certain food products and cosmetics. sustainability-directory.comwikipedia.orgsensientpharma.com Some azo dyes also serve as complexometric indicators due to their color change in the presence of metal ions. dyespigments.net Furthermore, they have found applications in high-tech areas such as liquid crystals, laser displays, and inkjet printers, and some are recognized for potential antimicrobial properties. wisdomlib.org

Rationale for Academic Investigation of C.I. Acid Orange 80 and Related Azo Compounds

Despite their industrial utility, the widespread use of azo dyes, including this compound, presents significant environmental challenges. ijrrjournal.comsustainability-directory.com A critical concern is the potential for some azo dyes to undergo reductive cleavage of the azo bond under certain conditions, leading to the release of aromatic amines. sustainability-directory.comijrrjournal.comsustainability-directory.com A number of these aromatic amines are recognized as hazardous substances, with some classified as carcinogenic. sustainability-directory.comijrrjournal.comsustainability-directory.com The discharge of wastewater containing these dyes from industries, particularly textiles, contributes significantly to water pollution. sustainability-directory.comijrrjournal.comijrrjournal.com This colored effluent can reduce sunlight penetration into water bodies, affecting aquatic life and ecosystems. sustainability-directory.comijrrjournal.comnih.gov

This compound is a synthetic azo dye primarily used in the textile industry for coloring fabrics, providing a distinctive orange hue. lookchem.com It is characterized as a monoazo dye and is soluble in water. lookchem.com As a strong electrolyte, it is completely dissociated under the acidic conditions typically used in the dyeing process. arcjournals.org The potential environmental impact and persistence of this compound in the environment, along with the potential toxicity of its degradation byproducts, form the primary rationale for its academic investigation. Research aims to understand its behavior in the environment, its degradation pathways, and to develop effective methods for its removal from wastewater. ijrrjournal.comsustainability-directory.comijrrjournal.comchalcogen.ro Studies on related azo dyes like Acid Orange 7 and Acid Orange 10 also contribute to the broader understanding of the environmental fate and remediation of this class of compounds. researchgate.netresearchgate.net

Overview of Current Research Trajectories in Azo Dye Remediation

The environmental hazards associated with azo dyes have driven extensive research into effective remediation strategies. The primary goal of azo dye degradation is to break down these complex colorants into simpler, less harmful compounds. sustainability-directory.com Conventional wastewater treatment methods often have limitations in effectively removing the color and can produce significant amounts of sludge or use harmful oxidizing agents. arcjournals.org This has led to the exploration of advanced treatment methods.

Current research trajectories in azo dye remediation encompass a variety of physical, chemical, and biological approaches. Adsorption processes using various materials, including modified zeolites and activated carbon, are being investigated as a method for collecting soluble dye components from water. arcjournals.orgmdpi.com Advanced oxidation processes (AOPs) are widely studied for their ability to generate reactive oxygen species, such as hydroxyl radicals, which can oxidize and remove organic pollutants like azo dyes from water. frontiersin.orgresearchgate.net These include methods such as Fenton oxidation, photo-Fenton oxidation, ozonation, electrochemical oxidation, and photocatalysis. frontiersin.orgresearchgate.netmdpi.com Photocatalytic oxidation technology, often utilizing materials like TiO₂ and ZnO nanoparticles, is considered a promising method due to its potential for effective degradation, relatively low cost, and environmentally friendly by-products. frontiersin.org Electrochemical processes are also being explored for their potential in treating harmful pollutants from aquatic environments, showing high color and COD removal efficiencies for some azo dyes. researchgate.net

Biological approaches, particularly those involving microbial degradation, are also a significant area of research. nih.govfrontiersin.org Microorganisms can play a key role in converting organic materials, including synthetic dyes, into inorganic forms. ijrrjournal.com Studies are investigating the potential of bacterial consortia and individual microbial strains for the decolorization and degradation of textile dyes like Acid Orange. frontiersin.orgprimescholars.com

Research findings highlight the importance of optimizing environmental parameters such as pH and temperature for efficient microbial decolorization and degradation of azo dyes. frontiersin.org For instance, optimal conditions for the decolorization of Acid Orange by a bacterial consortium were found to be at pH 7.5 and a temperature of 32 ± 0.2°C. frontiersin.org In photocatalytic degradation studies of Acid Orange 8, acidic conditions were found to be favorable, with optimal degradation observed at pH 3.0. frontiersin.org

The effectiveness of different remediation methods can vary depending on the specific dye and the conditions applied. For example, in the electrochemical removal of C.I. Acid Orange 10, complete oxidation was achieved with graphite (B72142) electrodes, while only partial oxidation occurred with IrO₂/Ta₂O₅/RuO₂ coated titanium electrodes. researchgate.net

Research continues to focus on developing more efficient, cost-effective, and sustainable methods for the removal and degradation of azo dyes like this compound from industrial wastewater, aiming to mitigate their environmental impact.

Properties

CAS No.

12643-06-0

Molecular Formula

C12H12N2O

Origin of Product

United States

Synthesis and Characterization of Advanced Materials for C.i. Acid Orange 80 Remediation

Development of Novel Adsorbent Technologies

Adsorption is a widely utilized method for dye removal due to its simplicity, high efficiency, and the availability of diverse adsorbent materials. Recent advancements have centered on creating adsorbents with high surface areas, specific functional groups, and enhanced stability.

Fabrication of Activated Carbon and Biochar Derivatives

Activated carbon and biochar are porous carbonaceous materials renowned for their exceptional adsorptive properties. Various synthesis methods have been developed to enhance their performance in dye remediation.

Magnetic activated carbon has been successfully synthesized using orange peels as a low-cost precursor. nih.govresearchgate.net The process involves chemical activation with zinc chloride (ZnCl₂) followed by pyrolysis at temperatures ranging from 700 to 900°C. nih.govresearchgate.net This method yields a material with a high specific surface area, reaching 155.09 m²/g at an optimal temperature of 700°C. nih.gov The resulting magnetic activated carbon demonstrates a maximum monolayer adsorption capacity of 357.14 mg/g for Acid Orange 7. nih.govresearchgate.net

Biochar, another promising adsorbent, has been derived from sources like sewage sludge, woodchips, and pea peels. rsc.orgnih.govnih.govdeswater.com Magnetic biochar nanocomposites can be synthesized via a one-step co-precipitation method where biochar produced by pyrolysis is modified with magnetic iron oxide nanoparticles. nih.govnih.gov For instance, biochar from sewage sludge and woodchips pyrolyzed at 450°C and 700°C has been functionalized with Fe₃O₄. nih.govnih.gov These magnetic biochars exhibit maximum adsorption capacities up to 110.27 mg/g. nih.govnih.gov A particularly effective adsorbent was developed from modified pea-peel biochar, which demonstrated a significantly enhanced adsorption capacity, reaching as high as 523.12 mg/g. deswater.com

Adsorbent MaterialPrecursor/SourceSynthesis HighlightsMax. Adsorption Capacity (mg/g)
Magnetic Activated CarbonOrange PeelsZnCl₂ activation, pyrolysis at 700°C357.14 nih.govresearchgate.net
Magnetic Biochar (MS-700)Sewage SludgePyrolysis at 700°C, co-precipitation with Fe₃O₄110.27 nih.govnih.gov
Modified Biochar (Pea-BO-TETA)Pea PeelsPyrolysis followed by chemical modification with triethylenetetramine523.12 deswater.com
Table 1. Performance of Activated Carbon and Biochar Derivatives for Acid Orange 7 Removal.

Functionalization of Zeolites and Clay-Based Composites

Zeolites and clays (B1170129) are naturally abundant aluminosilicate (B74896) minerals. Their surfaces can be functionalized to improve their affinity for anionic dyes like Acid Orange 80.

A macrocomposite of zeolite and activated carbon has been developed and proven effective for dye removal. nih.govresearchgate.net Another approach involves impregnating zeolites with metal oxides; for example, a ZnO-Zeolite composite has been synthesized using the sol-gel method to enhance degradative capabilities. unm.ac.id

Clay-based composites offer another versatile platform. Bentonite, a type of clay, has been modified by grafting it with a cationic polymer, poly([2-(methacryloyloxy)ethyl] trimethylammonium chloride) (PMETAC). researchgate.net This one-step, green synthesis process successfully grafts large amounts of the polymer onto the surface and into the interlayers of the bentonite, reversing its surface charge from negative to positive. This modification significantly increases its adsorption performance for anionic dyes, with the Bent-PMETAC composite achieving a maximum adsorption capacity of 208.6 mg/g. researchgate.net

Adsorbent MaterialPrecursor/SourceSynthesis HighlightsMax. Adsorption Capacity (mg/g)
Zeolite-Activated Carbon MacrocompositeZeolite, Activated CarbonPhysical mixture of componentsData not specified nih.govresearchgate.net
Cationic Polymer-Bentonite Composite (Bent-PMETAC)Bentonite Clay, PMETACOne-step green grafting process208.6 researchgate.net
Table 2. Performance of Functionalized Zeolites and Clay-Based Composites for Acid Orange 7 Removal.

Synthesis of Polymeric and Hydrogel Adsorbents

Polymeric and hydrogel adsorbents are three-dimensional, cross-linked networks that can be engineered with specific functional groups to target pollutants. Their high water content and porous structure facilitate the rapid diffusion of dye molecules.

An exceptionally effective adsorbent has been synthesized in the form of amine shield-introduced-released porous chitosan (B1678972) hydrogel beads (APCB). rsc.org This novel synthesis method significantly increases the number of available amine groups on the chitosan polymer backbone. The resulting hydrogel beads possess a highly porous structure and exhibit an outstanding adsorption capacity, reaching 2803.77 mg/g at the optimal pH of 2.0. rsc.org

Other polymeric materials, such as the strong base polyacrylic anion exchange resin Amberlite FPA-98, have also been utilized effectively for the removal of Acid Orange 7 from aqueous solutions. jmaterenvironsci.com

Adsorbent MaterialPrecursor/SourceSynthesis HighlightsMax. Adsorption Capacity (mg/g)
Porous Chitosan Hydrogel Beads (APCB)ChitosanAmine shield-introduction-release process2803.77 rsc.org
Amberlite FPA-98Polyacrylic ResinCommercially available macroporous anion exchangerData not specified jmaterenvironsci.com
Table 3. Performance of Polymeric and Hydrogel Adsorbents for Acid Orange 7 Removal.

Design and Engineering of Photocatalytic Nanomaterials

Photocatalysis is an advanced oxidation process that utilizes semiconductor nanomaterials to degrade organic pollutants into less harmful substances upon light irradiation. Research efforts are focused on synthesizing materials that are active under visible light and exhibit high stability and efficiency.

Synthesis of Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) Systems

TiO₂ and ZnO are widely studied photocatalysts due to their low cost, chemical stability, and high reactivity.

A heterojunction photocatalyst composed of a TiO₂ and Nickel(II) oxide (NiO)-TiO₂ bilayer film has been prepared to enhance photocatalytic activity. mdpi.com This bilayer film, synthesized with a NiO loading of 52% and calcined at 300°C, demonstrated a five-fold greater activity than an ordinary TiO₂ film, achieving 48% degradation of Acid Orange 7 after 8 hours of light exposure. mdpi.com Studies using commercial TiO₂ powder have also shown significant degradation, with one reporting 76% efficiency over a 32-hour period. scispace.com

ZnO nanoparticles have been synthesized through various methods, including green synthesis routes. One such method uses rosin (B192284) and zinc chloride as precursors to produce crystalline ZnO nanoparticles (30–100 nm) via a sol-gel process. beilstein-journals.org These nanoparticles were effective in degrading Orange II (Acid Orange 7), achieving 66% removal in 210 minutes under visible and near-UV irradiation. rsc.org Another innovative approach utilized zinc-dust waste from the hot-dip galvanizing industry as a precursor to synthesize ZnO nanostructures via a hydrothermal method, demonstrating comparable activity to commercial ZnO. semanticscholar.org

PhotocatalystSynthesis HighlightsPerformance MetricResult
NiO-TiO₂ Bilayer FilmHeterojunction film preparationDegradation Efficiency48% in 8 hours mdpi.com
ZnO NanostructuresGreen synthesis using Dolichos Lablab L. leaf extractDegradation Efficiency66% in 210 minutes rsc.org
Table 4. Performance of TiO₂ and ZnO Systems for Acid Orange 7 Degradation.

Development of Bismuth Vanadate (BiVO₄) and Hybrid Metal Oxide Catalysts

To overcome the limitations of wide-bandgap semiconductors like TiO₂ and ZnO, researchers are developing materials like Bismuth Vanadate (BiVO₄) that are active under visible light.

Monoclinic scheelite BiVO₄ nanoparticles have been synthesized through a hydrothermal route. researchgate.net When combined with exfoliated graphite (B72142) (EG) to form a composite photoanode (EG-BiVO₄), the material showed excellent photoelectrochemical degradation capabilities, achieving 88% removal of Acid Orange 7 within 90 minutes. researchgate.net

Hybrid metal oxide systems have also shown remarkable performance. A magnetic ternary composite of Fe₃O₄/FeOOH/CeO₂ was synthesized via a simple one-step hydrothermal process. mdpi.com This catalyst demonstrated widespread and strong absorption in the visible region and achieved nearly 100% degradation of the dye in just 1.5 hours. mdpi.com Another composite, Fe₃O₄/C, was prepared from red mud and activated carbon, which, when used to activate sodium persulfate, resulted in a 94.11% removal of chemical oxygen demand (COD) from an Acid Orange 7 solution in 30 minutes. mdpi.com

PhotocatalystSynthesis HighlightsPerformance MetricResult
EG-BiVO₄ CompositeHydrothermal synthesis of BiVO₄ and combination with exfoliated graphiteDegradation Efficiency88% in 90 minutes researchgate.net
Fe₃O₄/FeOOH/CeO₂ HybridOne-step hydrothermal routeDegradation Efficiency~100% in 1.5 hours mdpi.com
Fe₃O₄/C CompositeSynthesis from red mud and activated carbonCOD Removal Efficiency94.11% in 30 minutes mdpi.com
Table 5. Performance of BiVO₄ and Hybrid Metal Oxide Catalysts for Acid Orange 7 Degradation.

Doping Strategies and Surface Modification for Enhanced Reactivity

The remediation of water contaminated with dyes such as C.I. Acid Orange 80 often employs advanced oxidation processes, where the efficiency of catalytic materials is paramount. Doping and surface modification are key strategies to enhance the reactivity of these materials. mdpi.com These techniques aim to alter the physical and chemical properties of the catalyst to improve light absorption, facilitate charge separation, and increase the number of active sites for degradation reactions. mdpi.com

Doping involves introducing impurity atoms, either cationic or anionic, into the crystal lattice of a semiconductor photocatalyst. mdpi.com This can lead to a reduction in the band gap energy, allowing the catalyst to be activated by a broader spectrum of light, including visible light. nih.gov For instance, doping metal oxides with transition metals can create defects that enhance photocatalytic activity. researchgate.net These dopants can act as trapping sites for photogenerated electrons or holes, which inhibits their recombination and increases the quantum yield of reactive oxygen species (ROS) like hydroxyl radicals. nih.govresearchgate.net These ROS are highly reactive and are the primary agents responsible for the degradation of dye molecules. researchgate.net

The table below presents a summary of research findings on the degradation of similar acid orange dyes using doped or surface-modified materials, highlighting the improvements in degradation efficiency.

Table 1: Performance of Doped and Surface-Modified Materials in Acid Orange Dye Remediation

Catalyst/Material Dopant/Modification Target Dye Degradation Efficiency (%) Reference
CeO₂ Nanoparticles 7% Cobalt (Co) Acid Orange 7 86 researchgate.net
ZnO Nanoparticles Nickel Oxide (NiO) Acid Orange 7 93 (UV), 77 (Sunlight) deswater.com
Sepiolite Cetyltrimethylammonium Bromide Acid Orange II >99 (Adsorption) nih.gov

Preparation and Evaluation of Advanced Anode Materials for Electrochemical Processes

Electrochemical oxidation is a robust method for treating wastewater containing persistent organic pollutants like this compound. The effectiveness of this process is heavily reliant on the anode material. researchgate.net Advanced anode materials are designed for high efficiency in generating powerful oxidizing agents, such as hydroxyl radicals, and for their stability under harsh operating conditions.

The preparation of these anodes often involves coating a stable substrate, like titanium, with a catalytically active film. Two of the most effective types of anodes are Boron-Doped Diamond (BDD) and Mixed Metal Oxide (MMO) electrodes. BDD electrodes are renowned for their wide electrochemical potential window, chemical inertness, and high efficiency in producing hydroxyl radicals, leading to the complete mineralization of organic pollutants. nih.govresearchgate.net MMO anodes, typically composed of oxides of iridium, ruthenium, and tin on a titanium substrate, are also widely used due to their high corrosion resistance and catalytic activity. researchgate.net

The evaluation of these advanced anode materials involves a comprehensive set of electrochemical and performance tests. Techniques such as cyclic voltammetry are used to study the electrochemical behavior of the dye on the anode surface. jmaterenvironsci.com The primary metrics for evaluation are the removal of color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC). researchgate.net For instance, studies on the electrochemical oxidation of C.I. Acid Orange 7 using a BDD electrode have shown color removal efficiencies higher than 90%. researchgate.net

Furthermore, the current efficiency and energy consumption are critical parameters for assessing the economic viability and practical application of the technology. eeer.org The long-term stability and durability of the anode are also crucial and are evaluated through accelerated life tests. ingentaconnect.com The choice of anode material can significantly impact the degradation pathway and the formation of intermediates. researchgate.net

The following table summarizes the performance of different advanced anode materials in the electrochemical degradation of C.I. Acid Orange 7 and similar dyes.

Table 2: Evaluation of Advanced Anode Materials in Electrochemical Degradation of Acid Orange Dyes

Anode Material Supporting Electrolyte Target Dye COD Removal (%) TOC Removal (%) Reference
Boron-Doped Diamond (BDD) NaCl / Na₂SO₄ C.I. Acid Orange 7 >90 - researchgate.net
Boron-Doped Diamond (BDD) Na₂SO₄ Metabolites of C.I. Acid Orange 7 70-90 19-41 nih.govresearchgate.net
Platinum (Pt) K₂SO₄ / KCl Orange G 50-80 - eeer.org

Degradation Mechanisms and Pathways of C.i. Acid Orange 80 in Environmental Matrices

Advanced Oxidation Processes (AOPs)

Mechanistic Studies of Fenton and Photo-Fenton Reactions

Fenton and photo-Fenton processes are prominent AOPs that rely on the catalytic decomposition of hydrogen peroxide (H₂O₂) by iron ions to produce hydroxyl radicals. The core of the Fenton reaction is the interaction between ferrous iron (Fe²⁺) and H₂O₂: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ej-eng.org

The photo-Fenton process enhances this reaction by incorporating UV or visible light irradiation. Light facilitates the reduction of ferric iron (Fe³⁺) back to Fe²⁺, sustaining the catalytic cycle, and can also directly photolyze H₂O₂ to generate additional •OH radicals. jofamericanscience.orgmdpi.com Fe³⁺ + hν → Fe²⁺ + •OH H₂O₂ + hν → 2•OH

Comparative studies involving similar azo dyes, such as C.I. Acid Orange 8 and C.I. Acid Orange 7, demonstrate that photo-Fenton systems generally achieve higher decolorization efficiencies than conventional Fenton processes. jofamericanscience.orgijche.com Key parameters influencing the efficiency of these processes include the concentrations of the iron catalyst and H₂O₂, the initial dye concentration, and the solution pH. ej-eng.orgjofamericanscience.orgscispace.com Optimal performance is typically observed under acidic conditions, often around pH 3. jofamericanscience.orgscispace.comd-nb.info While increasing catalyst and H₂O₂ concentrations can enhance degradation, excessive amounts can lead to scavenging of •OH radicals, reducing efficiency. scispace.comd-nb.info Research on C.I. Acid Orange 8 highlighted that the combination of UV irradiation with Fenton's and Fenton's-like reagents improved the degradation rate, with the efficiency following the order: photo-Fenton > photo-Fenton-like > Fenton > Fenton-like. jofamericanscience.org

Photocatalytic Degradation Pathways and Radical Generation

Photocatalytic degradation utilizes semiconductor materials, such as TiO₂ or ZnO, as photocatalysts. When exposed to light of appropriate wavelengths (UV or visible), these catalysts absorb photons and generate electron-hole pairs. tandfonline.comresearchgate.net Catalyst + hν → e⁻ + h⁺

These photogenerated charge carriers migrate to the catalyst surface and react with adsorbed water and dissolved oxygen to produce reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). tandfonline.comresearchgate.net h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → O₂•⁻

These ROS are the primary agents responsible for the oxidative breakdown of dye molecules. Photocatalysis is recognized as an environmentally friendly and cost-effective method for treating colored wastewater. frontiersin.org Investigations into the photodegradation of C.I. Acid Orange 8 using nitrocellulose membranes under simulated sunlight have indicated the significant role of hydroxyl radicals generated on the membrane surface in the degradation process. frontiersin.org Factors such as light intensity, solution pH, and the presence of various ions influence the photodegradation rate. researchgate.netfrontiersin.org Acidic pH conditions were found to be favorable for the photodegradation of C.I. Acid Orange 8 in this system. frontiersin.org The presence of certain cations (e.g., Ca²⁺, Mg²⁺) can enhance photodegradation, while some anions (e.g., CO₃²⁻) can inhibit it. researchgate.netfrontiersin.org

Electrochemical Oxidation Mechanisms and Reactive Species Formation

Electrochemical oxidation involves the application of an electric current using electrodes to degrade pollutants. This process can occur through direct electron transfer at the electrode surface or indirectly through the electrochemically generated reactive species. researchgate.netuclm.es At the anode, water oxidation can produce adsorbed hydroxyl radicals (•OHads): H₂O → •OHads + H⁺ + e⁻

These •OHads are potent oxidants that can react directly with organic pollutants. Alternatively, in the presence of electrolytes like chlorides, reactive chlorine species can be formed, contributing to the degradation process. eeer.orgmdpi.com

Electrochemical oxidation has been applied to the degradation of azo dyes like C.I. Acid Orange 7 using various anode materials, including boron-doped diamond (BDD) electrodes, demonstrating high removal efficiencies for color and chemical oxygen demand (COD). researchgate.netdeswater.com The type of electrolyte used can impact the degradation pathway and the formation of intermediate products. mdpi.com While extensive specific studies on the electrochemical oxidation mechanisms of C.I. Acid Orange 80 were not prominently found in the search results, the principles and mechanisms observed for similar azo dyes provide a strong basis for understanding its electrochemical degradation.

Ozonation and Peroxone Decomposition Processes

Ozonation utilizes ozone (O₃), a powerful oxidant, for the degradation of organic pollutants. Ozone can directly react with the chromophoric groups (like azo bonds) and aromatic structures of dye molecules, leading to their decolorization and breakdown. researchgate.neticrc.ac.ir

In aqueous solutions, ozone can also undergo decomposition to form hydroxyl radicals, particularly at higher pH values or in the presence of initiators like hydrogen peroxide. researchgate.neticrc.ac.irresearchgate.net O₃ + OH⁻ → HO₂⁻ + O₂ O₃ + HO₂⁻ → •OH + O₂•⁻ + O₂

The peroxone process, a combination of ozone and hydrogen peroxide (O₃/H₂O₂), significantly enhances the production of •OH radicals, often resulting in higher degradation efficiencies compared to ozonation alone. researchgate.netresearchgate.net Studies on C.I. Acid Orange 7 have shown that ozonation is effective for decolorization, with efficiency being pH-dependent. researchgate.netcrimsonpublishers.com Acidic conditions were found to be more effective for the homogeneous ozonation of C.I. Acid Orange 7. crimsonpublishers.com The combination of ozone with hydrogen peroxide resulted in higher COD removal efficiency for C.I. Acid Orange 7 compared to using ozone alone. researchgate.net

Sonochemical and Sonocatalytic Oxidation Principles

Sonochemical degradation employs ultrasonic irradiation to induce cavitation in the liquid medium. The collapse of cavitation bubbles generates localized zones with extreme temperatures and pressures, causing thermal decomposition of pollutants and the homolytic cleavage of water molecules to produce reactive species, including •OH radicals. researchgate.netresearchgate.net H₂O + Ultrasound → •OH + H•

Research on the sonochemical degradation of C.I. Acid Orange 8 has explored the influence of various factors and the role of additives. frontiersin.org Studies on C.I. Acid Orange 7 have investigated the synergistic effects of combining ultrasound with Fenton or Fenton-like processes, demonstrating improved decolorization efficiency. researchgate.netmdpi.comnih.govnih.gov Increased ultrasonic power can lead to enhanced catalyst reactivity and surface area, promoting the generation of hydroxyl radicals. researchgate.net

Biological Degradation Mechanisms

Biological degradation of azo dyes like this compound is carried out by microorganisms. While the azo bond (-N=N-) is generally resistant to degradation under aerobic conditions, it can be cleaved reductively by certain microorganisms in anaerobic or anoxic environments, leading to the formation of colorless aromatic amines. tandfonline.com -N=N- → -NH₂ + H₂N-

These aromatic amines, although colorless, can be potentially toxic and may require further degradation under aerobic conditions. researchgate.net The effectiveness of biological degradation is influenced by factors such as the composition of the microbial community, the availability of co-substrates, and environmental parameters like pH and temperature.

Studies utilizing microbial fuel cells for the degradation of C.I. Acid Orange 7 have shown that biological decolorization can occur through microbial reduction at the anode or enzymatic oxidation (e.g., by laccase) at the cathode, resulting in the formation of intermediates such as naphthalen-2-ol and (4-sulfophenyl) diazenyl. frontiersin.org While specific detailed studies on the biological degradation pathways of this compound were not extensively found, the mechanisms observed for structurally similar azo dyes provide a general understanding of the potential biological transformation routes.

Microbial-Mediated Reductive and Oxidative Pathways

Microorganisms, including bacteria and fungi, play a significant role in the degradation of azo dyes through both reductive and oxidative pathways. In anaerobic or microaerophilic conditions, the reductive cleavage of the azo bond is a primary step in microbial decolorization. This process is often catalyzed by azoreductase enzymes, leading to the formation of colorless aromatic amines. acs.orgmdpi.comnih.gov While decolorization is achieved, the resulting aromatic amines can be toxic and may require further degradation. acs.orgmdpi.com

Under aerobic conditions, some microorganisms can further degrade these aromatic amines and even directly attack the azo dye molecule through oxidative mechanisms. nih.govmdpi.com Fungal species, particularly white-rot fungi, are known for their ability to produce extracellular enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases, which can degrade a wide range of complex organic pollutants, including azo dyes, through oxidative processes. nih.govresearchgate.net Studies have reported the use of fungi such as Aspergillus tamarii and Irpex lacteus for the biodegradation and biosorption of chromium complex dyes, including Acid Orange 80. iwaponline.com Aspergillus flavus has also shown the ability to remove color and chromium from Acid Orange 86, a chromium complex dye. researchgate.net

Bacterial consortia adapted to textile effluents have demonstrated the ability to decolorize and degrade azo dyes like Acid Orange. researchgate.net A bacterial consortium identified as SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, achieved significant decolorization of Acid Orange. researchgate.net The decolorization efficiency of bacterial strains can be influenced by factors such as pH, temperature, and the presence of carbon sources. ijcmas.compsu.edu For instance, a bacterial strain JHP-1 showed optimum decolorization of Metanil Orange at neutral pH and 35°C. ijcmas.com Lactobacillus species have also been explored for the microbial degradation and decolorization of Reactive Orange. psu.edu

Enzymatic Biotransformation Mechanisms

Enzymes produced by microorganisms are directly involved in the biotransformation of this compound. Azoreductases catalyze the reductive cleavage of the azo bond (-N=N-) into aromatic amines. acs.orgmdpi.com This is often the initial and rate-limiting step in the anaerobic biodegradation of azo dyes. acs.org

Oxidative enzymes, particularly those produced by white-rot fungi, play a crucial role in the degradation of azo dyes and their aromatic amine byproducts under aerobic conditions. nih.govresearchgate.net Laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP) are key enzymes in this process. researchgate.netscirp.org These enzymes catalyze the oxidation of the dye molecule, leading to the cleavage of the chromophore and further breakdown into simpler compounds. researchgate.net For example, laccases can oxidize phenolic and non-phenolic aromatic compounds, often with the help of mediators. researchgate.net

Research on the enzymatic biotransformation of other azo dyes like Sudan Orange G by bacterial CotA-laccase from Bacillus subtilis has shown efficient decolorization and the identification of various biotransformation products, suggesting a mechanistic pathway involving oxidative reactions and potentially polymerization through radical coupling. researchgate.netnih.gov While specific enzymatic pathways for this compound are not detailed in the provided snippets, the general mechanisms for azo dye enzymatic degradation by azoreductases and oxidative enzymes are applicable.

Synergistic Effects in Hybrid Degradation Systems

Given the recalcitrant nature of azo dyes and the limitations of single treatment methods, hybrid systems combining different approaches have gained attention for enhanced degradation of this compound and similar dyes. sciepub.comresearchgate.netresearchgate.net

Combined Adsorption-Degradation Strategies

Studies on the adsorption of Acid Orange using various adsorbents, such as modified wheat bran and materials derived from bioethanol black liquor sludge, have shown high decolorization efficiency through adsorption. aip.orgscispace.com While these studies primarily focus on the adsorption aspect, the adsorbed dye can then be subjected to biological or physico-chemical degradation. For instance, nitrocellulose membranes have demonstrated both adsorption and photodegradation capabilities for Acid Orange 8. frontiersin.orgfrontiersin.org The adsorption step concentrates the dye on the membrane surface, where it can be degraded by hydroxyl radicals generated under illumination. frontiersin.orgfrontiersin.org

Integrated Physico-Chemical and Biological Treatment Approaches

Integrating physico-chemical processes with biological treatments offers a synergistic approach to overcome the limitations of individual methods. Physico-chemical processes, such as advanced oxidation processes (AOPs), can be used as a pre-treatment step to break down complex and recalcitrant dye molecules into simpler, more biodegradable compounds. sciepub.comresearchgate.netmlsu.ac.in This increases the biodegradability of the wastewater, making subsequent biological treatment more effective. sciepub.comresearchgate.net

Examples of integrated systems include the combination of ozonation followed by biodegradation. Ozonation can effectively decolorize wastewater and reduce the concentration of organic matter. researchgate.netmlsu.ac.in The byproducts formed after ozonation, such as nitrobenzene (B124822) derivatives and organic acids, can then be further degraded by biological processes. mlsu.ac.in Advanced oxidation processes like Fenton, photo-Fenton, UV-C, and UVC/H2O2 have been studied for the degradation of Acid Blue 80, demonstrating significant decolorization and mineralization. mdpi.com While these studies may not directly use this compound, the principles of integrating AOPs with biological treatment are applicable for enhancing the degradation of recalcitrant azo dyes.

Hybrid systems can also involve combining biological treatment with adsorption or other physico-chemical methods in a single process or sequential steps. sciepub.com The choice of the integrated system depends on the specific characteristics of the wastewater and the desired treatment efficiency. sciepub.com

Table 1: Examples of Microorganisms and Processes Involved in Azo Dye Degradation

Microorganism/ProcessType of DegradationKey Mechanism(s)NotesSource
Aspergillus tamariiBiodegradation/Biosorption-Used for chromium complex dyes including Acid Orange 80. iwaponline.com
Irpex lacteusBiodegradation/Biosorption-Used for chromium complex dyes. iwaponline.com
Aspergillus flavusBioremediationColor and chromium removalEffective on Acid Orange 86. iwaponline.comresearchgate.net
Bacterial Consortium SPB92BiodegradationDecolorization, DegradationComposed of P. stutzeri, B. tequilensis, B. flexus, K. rosea. researchgate.net
Lactobacillus speciesMicrobial DegradationDecolorizationExplored for Reactive Orange. psu.edu
Azoreductase enzymesEnzymatic BiotransformationReductive cleavage of azo bondForms aromatic amines. acs.orgmdpi.comnih.gov
Laccases, Peroxidases (LiP, MnP)Enzymatic BiotransformationOxidative degradationProduced by fungi; degrade dyes and aromatic amines. nih.govresearchgate.net
Adsorption onto various materialsAdsorptionConcentration of dye on solid phaseCan precede degradation. informahealthcare.comaip.org
Ozonation followed by BiodegradationIntegrated Physico-Chemical/BiologicalOxidation followed by microbial degradationBreaks down recalcitrant compounds for biological treatment. researchgate.netmlsu.ac.in
UV/Periodate ProcessAdvanced Oxidation ProcessGeneration of reactive radicalsStudied for Acid Orange 10 degradation. acs.orgmdpi.com

Kinetic and Mechanistic Studies on C.i. Acid Orange 80 Transformation Processes

Reaction Kinetics Modeling

The degradation of C.I. Acid Orange 80 and similar azo dyes in various treatment processes is frequently analyzed using kinetic models to understand the reaction mechanisms and predict removal rates under different conditions.

Pseudo-First-Order Kinetic Analysis

Numerous studies on the degradation of Acid Orange dyes, including Acid Orange 80 (C.I. 15575) and structurally similar compounds like Acid Orange 7 and Acid Orange 10, indicate that the reaction kinetics often follow a pseudo-first-order model. This model is commonly applied when the concentration of one reactant is much higher than the other, or remains relatively constant during the reaction, such as in photocatalytic or electrochemical degradation processes in dilute solutions.

For instance, the degradation of Acid Orange II (a closely related dye) in a zero-valent iron/oxygen system followed first-order reaction kinetics within a pH range of 3.0-7.0. researchgate.net Similarly, the photocatalytic degradation of Acid Orange 7 has been reported to follow pseudo-first-order kinetics under UV and solar light irradiation. mdpi.com The decolorization kinetics of Acid Blue 80 (another azo dye) in various advanced oxidation processes, including Fenton, photo-Fenton, UV-C, and UVC/H2O2, were also best described by first-order speed constants. nih.govrsc.orguni.lu In the electrochemical degradation of Orange G (Acid Orange 10), the kinetics appeared to follow pseudo-first-order behavior at different concentrations, except for a high concentration in a specific medium. nih.gov The sonophotocatalytic degradation rate of dyestuffs including C. I. Acid Orange 10 also followed pseudo-first-order kinetics. mdpi.com

The pseudo-first-order kinetic model is typically expressed as:

Where:

is the concentration of the dye at time .

is the initial concentration of the dye.

is the pseudo-first-order rate constant.

is the reaction time.

A linear plot of versus indicates pseudo-first-order kinetics, with the slope of the line representing the rate constant .

Pseudo-Second-Order Kinetic Analysis

While pseudo-first-order kinetics are frequently observed for the degradation of Acid Orange dyes in solution-based advanced oxidation processes, pseudo-second-order kinetics have been reported in some specific contexts, particularly concerning adsorption processes. For example, the adsorption kinetics of Acid Orange 8 onto a specific adsorbent showed good correlation with the pseudo-second-order model. researchgate.net In the electrochemical degradation of Orange G (Acid Orange 10), pseudo-second-order kinetics were observed at a high concentration in a KCl medium. nih.gov

The pseudo-second-order kinetic model is generally expressed as:

or

Where:

is the pseudo-second-order rate constant.

Other terms are as defined previously.

However, for the degradation of the dye molecule itself in homogeneous or heterogeneous oxidation processes in solution, pseudo-first-order kinetics appear to be a more common observation based on the available literature.

Determination of Rate Constants and Activation Energies

Reaction rate constants () are experimentally determined from the kinetic analysis and are crucial for evaluating the efficiency of a degradation process. These constants are influenced by various operational parameters. For example, in the ozonation of Acid Orange II, the pseudo-first-order rate constant increased significantly as the solution pH increased from 3 to 9. ekb.eg For the degradation of Acid Blue 80 in a Fenton system, the rate constant varied with the molar ratio of Fe2+/H2O2. rsc.orguni.lu In the photocatalytic degradation of Acid Orange 7, the rate constant decreased with increasing initial dye concentration. worlddyevariety.com

Activation energy () represents the minimum energy required for a chemical reaction to occur. It provides insight into the temperature sensitivity of the degradation process and can be determined using the Arrhenius equation:

Where:

is the pre-exponential factor.

is the universal gas constant.

is the absolute temperature.

Based on the search results, here is a table summarizing some reported pseudo-first-order rate constants for the degradation of related Acid Orange dyes under specific conditions:

Dye StudiedProcessConditionsPseudo-First-Order Rate Constant ()Reference
Acid Orange 8Photodegradation (NCM system)20 μmol/L, pH 3.0, specific light intensity and membrane area1.94 × 10⁻³ min⁻¹ nih.gov
Acid Orange IIOzonation (O₃ alone)pH 90.017 min⁻¹ ekb.eg
Acid Orange IICatalytic Ozonation (CaFe₂O₄/O₃)pH 90.0311 min⁻¹ ekb.eg
Acid Orange IIFenton-like (FeOCl/Biochar/H₂O₂)60 mg/L, 10 mM H₂O₂, 25 °C, pH 6.1, Fe₁C₀.₂ composite~1.276 min⁻¹ (at 15°C, from figure) wikipedia.org
Acid Orange 7Extreme thermophilic mixed culture20 mg/L, 80 min, with H₂O₂Conformed to first-order kinetics
Acid Orange 7Photocatalytic (Fe-doped CeO₂)20 mg/L, 80 min, visible lightFollowed pseudo-first-order kinetics
Acid Orange 7Photocatalytic (UV/ZnO, suspended)50 mg/L, pH 7, 32W UV, 10.32 g/L ZnO0.0382 min⁻¹ (at 50 mg/L) worlddyevariety.com
Acid Orange 10H₂O₂/IO₄⁻ oxidation10 mg/L, 30 mM H₂O₂, 3 mM IO₄⁻, pH 5.7, 20 °CVery effective, ~99% degradation in 2 min
Acid Blue 80Fenton oxidation (H₂O₂/Fe²⁺)pH 3, optimal Fe²⁺/H₂O₂ ratio (1:10)1.04 × 10⁻² s⁻¹ rsc.orguni.lu
Methyl OrangePhotocatalytic (C-N-codoped TiO₂)5 mg/L, natural pH (5.6), 0.4 g/L catalyst, visible lightFollowed pseudo-first-order kinetics

Note: Rate constants can vary significantly depending on the specific degradation process, catalyst, and experimental conditions.

Influence of Operational Parameters on Degradation Efficiency

The efficiency of this compound transformation processes is significantly affected by various operational parameters. Understanding these influences is critical for optimizing treatment conditions.

Effect of Initial this compound Concentration

The initial concentration of the dye generally has a notable impact on the degradation efficiency. For many degradation processes, an increase in the initial dye concentration can lead to a decrease in the degradation rate or efficiency. nih.govekb.egworlddyevariety.com

In the photodegradation of Acid Orange 8 by nitrocellulose membranes, the photodegradation effect decreased with increasing dye concentration in the range of 20–120 μmol/L. nih.gov High concentrations of organic matter, including the dye, can consume reactive species (e.g., hydroxyl radicals) or absorb light, reducing the efficiency of processes like photocatalysis. nih.govekb.eg In the ozonation of Acid Orange II, increasing the initial concentration from 100 to 500 mg L⁻¹ reduced the effectiveness for both color removal and TOC degradation. ekb.eg Similarly, in the H₂O₂/IO₄⁻ oxidation of Acid Orange 10, the removal of the dye diminished with increasing initial concentration. For photocatalytic degradation of Acid Orange 7 by UV/ZnO, the first-order rate constant decreased as the initial dye concentration increased. worlddyevariety.com

This inverse relationship between initial dye concentration and degradation efficiency is a common observation in many advanced oxidation processes, as the availability of reactive species or catalyst active sites becomes limiting at higher pollutant loads.

Role of Solution pH and Buffering Capacity

Solution pH is a critical parameter that strongly influences the degradation of Acid Orange 80 and other azo dyes. The pH affects the ionization state of the dye molecule, the surface charge of catalysts or adsorbents, and the generation and speciation of reactive oxygen species in advanced oxidation processes. nih.govrsc.orguni.lunih.govekb.egwikipedia.org

Studies have shown varying optimal pH ranges depending on the specific degradation method. For the photodegradation of Acid Orange 8 by nitrocellulose membranes, acidic conditions (pH 3.0) were found to be favorable. nih.govekb.eg In contrast, the ozonation of Acid Orange II showed the highest TOC degradation efficiency under alkaline conditions (pH 9). ekb.eg The degradation of Acid Orange II by FeOCl/Biochar-catalyzed Fenton oxidation was significantly low under extremely acidic (pH 2.1) and alkaline (pH 11.1) conditions, with high removal rates observed under acidic conditions (except pH 2.1). wikipedia.org For the degradation of Acid Blue 80 in homogeneous phase advanced oxidation processes, the reaction rate decreased within the pH range of 6 to 9 compared to alkaline conditions at pH 11. rsc.orguni.lu Electrochemical degradation of Orange G (Acid Orange 10) on a platinum electrode showed little dependence on pH, suggesting feasibility over a wide pH range for this specific process. nih.gov

The effect of pH is often linked to the chemistry of the oxidant or catalyst. For example, in Fenton-based processes, acidic conditions are generally favored for the efficient generation of hydroxyl radicals. In photocatalysis, the pH can influence the surface charge of the photocatalyst, affecting the adsorption of the anionic dye molecule.

ParameterObserved Effect on Degradation Efficiency (General Trend for Acid Orange Dyes)NotesReferences
Initial Dye ConcentrationGenerally decreases with increasing concentrationDue to consumption of reactive species or limited active sites. nih.govekb.egworlddyevariety.com
Solution pHHighly dependent on the specific degradation process and mechanismOptimal pH varies; affects dye ionization, catalyst surface charge, and reactive species generation. nih.govrsc.orguni.lunih.govekb.egwikipedia.org

Impact of Catalyst/Adsorbent Dosage and Morphological Characteristics

The dosage and morphological characteristics of catalysts and adsorbents play a significant role in the efficiency of this compound degradation and removal. In photocatalytic processes, increasing the catalyst dosage generally leads to a higher degradation rate up to a certain point. nih.govdeswater.com This is attributed to the increased availability of active sites for the generation of reactive species and adsorption of dye molecules. acs.org However, excessive catalyst dosage can lead to light scattering and reduced light penetration into the solution, thus decreasing efficiency. nih.gov

The morphological characteristics of catalysts, such as surface area, pore volume, and crystal structure, also influence their performance. acs.orgsci-hub.se A larger surface area can provide more active sites for reaction. acs.orgresearchgate.net For example, studies on the photodegradation of a related dye using nitrocellulose membranes (NCM) showed that increasing the membrane area increased the photodegradation rate, which was linked to increased hydrophilicity and potentially more active sites. frontiersin.orgfrontiersin.org The specific crystal phase of a photocatalyst (e.g., anatase vs. rutile in TiO2) can also affect its activity. bioline.org.br

In adsorption processes, the adsorbent dosage directly impacts the removal efficiency by providing more binding sites for the dye molecules. The morphology and surface properties of the adsorbent determine its adsorption capacity and kinetics.

Optimization of Light Intensity and Irradiation Time in Photolytic Systems

Light intensity and irradiation time are critical parameters in photolytic and photocatalytic degradation of this compound. Increasing light intensity generally leads to a higher rate of degradation as more photons are available to activate the photocatalyst and generate reactive species. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com Studies have shown that the degradation rate increases with increasing light intensity within a certain range. frontiersin.orgfrontiersin.org

Irradiation time is directly correlated with the extent of degradation. Longer irradiation times allow for more prolonged exposure to light and reactive species, leading to higher removal efficiencies. researchgate.netmdpi.com Complete decolorization or significant degradation often requires a specific irradiation time depending on the initial dye concentration, catalyst efficiency, and light intensity. peacta.orggjesm.net However, the rate of degradation may decrease over extended periods as the concentration of the parent dye decreases and inhibitory intermediate products may form. acs.org

Optimization of these parameters is crucial for maximizing degradation efficiency and minimizing energy consumption. The optimal light intensity and irradiation time are typically determined experimentally for a given system. deswater.comgjesm.net

Temperature Dependencies and Thermodynamic Considerations of Degradation

Temperature can influence the kinetics and thermodynamics of this compound degradation processes. In many degradation reactions, increasing temperature leads to an increased reaction rate due to higher kinetic energy of molecules and increased frequency of collisions. frontiersin.orgfrontiersin.org For instance, the photolysis rate of a related acid orange dye was observed to decrease with decreasing temperature. frontiersin.orgfrontiersin.org This is often explained by the effect of temperature on the generation and reactivity of radical species. frontiersin.orgfrontiersin.org

Thermodynamic studies, particularly in adsorption processes, provide insights into the spontaneity and energy changes associated with the removal of AO80. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can indicate whether a process is spontaneous, exothermic or endothermic, and the degree of randomness at the solid-solution interface. bioline.org.br For adsorption, a negative ΔG° indicates a spontaneous process, while the sign of ΔH° reveals its exothermic or endothermic nature. bioline.org.br

Assessment of Mineralization and Organic Load Reduction in this compound Degradation

Mineralization refers to the complete breakdown of organic pollutants into inorganic substances, primarily carbon dioxide and water. Assessing the extent of mineralization is crucial for evaluating the effectiveness of a treatment process in truly eliminating the pollution load, rather than merely transforming the parent compound into potentially harmful intermediates. bioline.org.brpeacta.org

A decrease in COD and TOC values during the degradation process indicates the breakdown of organic matter. Significant reductions in COD and TOC suggest a high degree of mineralization. researchgate.netpeacta.orgmdpi.com Studies on the electrochemical degradation of this compound have reported notable reductions in COD and TOC after treatment, although complete mineralization may require longer treatment times or optimized conditions. peacta.org Similarly, photocatalytic processes have shown varying degrees of COD and TOC removal depending on the catalyst and conditions used. bioline.org.brmdpi.com

The assessment of mineralization provides a more comprehensive understanding of the treatment efficiency beyond just decolorization, ensuring that hazardous intermediate products are also eliminated or significantly reduced.

Adsorption Phenomena and Modeling for C.i. Acid Orange 80 Removal from Aqueous Solutions

Adsorption Isotherm Studies

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate (C.I. Acid Orange 80) in the liquid phase and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. Several models are used to interpret this equilibrium, providing information about the adsorption capacity and the nature of the adsorption process.

Langmuir Isotherm Application for Monolayer Adsorption

The Langmuir isotherm model is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It assumes that there is no interaction between adsorbed molecules. The linear form of the Langmuir equation is typically expressed as:

(C_e / q_e) = (1 / (K_L * q_m)) + (C_e / q_m)

Where:

C_e is the equilibrium concentration of the dye in the solution (mg/L).

q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

q_m is the maximum monolayer adsorption capacity (mg/g).

K_L is the Langmuir adsorption constant (L/mg), related to the energy of adsorption.

Studies on the adsorption of this compound (sometimes referred to as Acid Orange 8) onto modified zeolites have shown good agreement with the Langmuir isotherm model. arcjournals.org For instance, research using surfactant-modified zeolite from coal bottom ash (SMZBA) for AO8 adsorption found that the Langmuir model provided a good fit to the experimental data, suggesting a monolayer adsorption process. arcjournals.org The monolayer adsorption capacity (q_m) was determined to be 1.15 mg/g with a high correlation coefficient (R²) of 0.99 in one such study. arcjournals.org The dimensionless separation factor (R_L), derived from the Langmuir constant, can indicate the favorability of the adsorption process. Values of R_L between 0 and 1 typically suggest favorable adsorption. e-journals.inscirp.org

Freundlich Isotherm for Heterogeneous Surface Interactions

The Freundlich isotherm model is an empirical model that describes adsorption on heterogeneous surfaces or surfaces with non-uniform adsorption energy. It is applicable to multilayer adsorption. The linear form of the Freundlich equation is given by:

log(q_e) = log(K_F) + (1/n) * log(C_e)

Where:

q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

C_e is the equilibrium concentration of the dye in the solution (mg/L).

K_F is the Freundlich adsorption constant ((mg/g) * (L/mg)^(1/n)), indicative of the adsorption capacity.

1/n is the adsorption intensity, which relates to the heterogeneity of the adsorbent surface and the favorability of adsorption. Values of 1/n between 0 and 1 generally indicate favorable adsorption.

While some studies on related acid dyes show better fitting with the Freundlich model for certain adsorbents academicjournals.org, research specifically on this compound adsorption onto modified zeolite indicates that the Langmuir model provides a better fit compared to the Freundlich model, suggesting a more homogeneous adsorption process under the studied conditions. arcjournals.org

Analysis with Temkin and Dubinin-Radushkevich Isotherms

The Temkin isotherm model considers the effect of interactions between adsorbent and adsorbate, suggesting that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The linear form is:

q_e = (RT / b_T) * ln(A_T) + (RT / b_T) * ln(C_e)

Where:

q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

C_e is the equilibrium concentration of the dye in the solution (mg/L).

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

A_T is the Temkin isotherm equilibrium binding constant (L/g).

b_T is the Temkin isotherm constant related to the heat of adsorption.

The Dubinin-Radushkevich (D-R) isotherm model is generally applied to express the adsorption mechanism with a Gaussian distribution of active sites. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. The linear form is:

ln(q_e) = ln(q_m) - β * ε²

Where:

q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

q_m is the theoretical saturation capacity (mg/g).

β is a constant related to the mean adsorption energy.

ε is the Polanyi potential, calculated as ε = R * T * ln(1 + 1/C_e).

Studies investigating the adsorption of this compound on modified zeolite have also included analysis using the Temkin and Dubinin-Radushkevich isotherms to further understand the adsorption mechanism. arcjournals.org The fitting of these models provides additional parameters that can elucidate the energy distribution of adsorption sites and the nature of the adsorption process (e.g., physical vs. chemical). arcjournals.org

Adsorption Kinetics and Mass Transfer Limitations

Adsorption kinetics describes the rate at which the adsorption process occurs, providing information about the mechanism and the rate-limiting steps involved. Analyzing kinetic data helps determine how quickly equilibrium is reached and the factors influencing the adsorption rate.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models for Adsorption

The pseudo-first-order and pseudo-second-order models are widely used to analyze adsorption kinetic data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The linear form is:

ln(q_e - q_t) = ln(q_e) - k_1 * t

Where:

q_e is the amount of dye adsorbed at equilibrium (mg/g).

q_t is the amount of dye adsorbed at time t (mg/g).

k_1 is the pseudo-first-order rate constant (min⁻¹).

t is the time (min).

The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate in the solution and the number of active sites occupied on the adsorbent. The linear form is:

(t / q_t) = (1 / (k_2 * q_e²)) + (t / q_e)

Where:

q_e is the amount of dye adsorbed at equilibrium (mg/g).

q_t is the amount of dye adsorbed at time t (mg/g).

k_2 is the pseudo-second-order rate constant (g/mg·min).

t is the time (min).

Research on the adsorption of this compound onto surfactant-modified zeolite has shown that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model. arcjournals.org This suggests that the adsorption rate is primarily controlled by a chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netbioline.org.br The adsorption equilibrium for AO8 on SMZBA was rapidly attained, reaching equilibrium after approximately 90 minutes of contact time. arcjournals.org

Intraparticle Diffusion and Film Diffusion Models

Adsorption is often a multi-step process that can involve mass transfer from the bulk solution to the external surface of the adsorbent (film diffusion) and diffusion of the adsorbate within the pores of the adsorbent (intraparticle diffusion). Analyzing these diffusion mechanisms helps identify the rate-limiting step of the adsorption process.

The intraparticle diffusion model, based on the theory proposed by Weber and Morris, suggests that if intraparticle diffusion is the sole rate-limiting step, a plot of the amount adsorbed versus the square root of time (q_t vs. t⁰.⁵) should yield a straight line passing through the origin. The equation is:

q_t = k_id * t⁰.⁵ + C

Where:

q_t is the amount of dye adsorbed at time t (mg/g).

k_id is the intraparticle diffusion rate constant (mg/g·min⁰.⁵).

C is a constant related to the thickness of the boundary layer or the external mass transfer resistance.

While specific detailed data on intraparticle and film diffusion modeling for this compound in the provided search results are limited, studies on the adsorption of other acid dyes suggest that both film diffusion and intraparticle diffusion can be involved in the mass transfer limiting step, with the dominant mechanism depending on factors such as initial dye concentration, mixing conditions, and adsorbent particle size. maxapress.com For some acid dyes, intraparticle diffusion has been identified as a significant, or even the rate-limiting, step in the adsorption process. researchgate.net

Table 1: Summary of Adsorption Isotherm and Kinetic Model Findings for this compound Adsorption on SMZBA

Model TypeModel FittedKey Finding/Parameter (Example from Ref. arcjournals.org)Indication
Adsorption IsothermLangmuirR² = 0.99, q_m = 1.15 mg/gFavorable monolayer adsorption on a homogeneous-like surface. arcjournals.org
FreundlichLower R² compared to LangmuirAdsorption less well described by heterogeneous surface model. arcjournals.org
TemkinAnalyzedProvides insight into adsorbate-adsorbent interactions. arcjournals.org
Dubinin-RadushkevichAnalyzedHelps determine the nature of adsorption (physical/chemical). arcjournals.org
Adsorption KineticsPseudo-First-OrderLower R² compared to Pseudo-Second-OrderAdsorption rate not solely dependent on adsorbate concentration. arcjournals.org
Pseudo-Second-OrderBetter fit (Higher R²)Chemisorption likely the rate-controlling step. arcjournals.org
Mass TransferIntraparticle DiffusionNot explicitly detailed for AO8 in provided results, but relevant for understanding rate limitations. researchgate.netmaxapress.comPotential involvement in the overall rate mechanism. researchgate.netmaxapress.com
Film DiffusionNot explicitly detailed for AO8 in provided results, but relevant for understanding rate limitations. maxapress.comPotential involvement in the overall rate mechanism. maxapress.com

Note: The specific parameter values for Temkin and Dubinin-Radushkevich isotherms, as well as detailed intraparticle and film diffusion analysis for this compound, were not fully available in the provided search snippets but are standard components of a comprehensive adsorption study as indicated by the references.

Parametric Optimization in Adsorption Systems

Optimizing the parameters in an adsorption system is crucial for achieving maximum dye removal efficiency and capacity. This involves systematically studying the influence of each parameter on the adsorption process.

Influence of Adsorbent Dosage and Particle Size on Adsorption Capacity

Particle size of the adsorbent also plays a significant role. Smaller particle sizes typically offer a larger external surface area, providing more accessible sites for dye adsorption and leading to higher removal efficiency researchgate.netumk.edu.my. A study on the adsorption of Acid Orange 3 using eggshell showed that decreasing the particle size from 50 to 140 mesh increased the adsorption efficiency researchgate.net. Conversely, larger particle sizes may result in slower adsorption rates and lower capacities due to reduced surface area and increased resistance to mass transfer within the adsorbent pores.

Effect of Initial this compound Concentration and Contact Time

The initial concentration of this compound in the solution provides the driving force for the mass transfer of dye molecules onto the adsorbent surface nih.gov. As the initial dye concentration increases, the adsorption capacity of the adsorbent generally increases until it reaches a saturation point researchgate.nete-journals.in. This is because a higher concentration gradient facilitates the movement of more dye molecules to the adsorbent surface. However, the percentage removal efficiency might decrease at very high initial concentrations due to the limited number of available adsorption sites on a fixed amount of adsorbent nih.gove-journals.inresearchgate.net.

Contact time is another critical parameter determining the adsorption equilibrium. The adsorption of this compound is typically rapid in the initial stages due to the abundance of readily available active sites on the adsorbent surface nih.govmdpi.come-journals.in. As time progresses, the adsorption rate slows down as the remaining sites become less accessible and the dye molecules need to diffuse into the internal structure of the adsorbent e-journals.in. Equilibrium is reached when the rate of adsorption equals the rate of desorption, and no further significant amount of dye is removed from the solution asianpubs.orge-journals.in. The optimal contact time varies depending on the adsorbent and experimental conditions. For example, the equilibrium for Acid Orange 8 adsorption onto HDTMA-modified zeolite was rapidly attained after 90 minutes arcjournals.org. For Acid Orange 3 on activated carbon, the optimum contact time was found to be 1 hour asianpubs.org. Studies on other acid dyes like Acid Orange 7 have shown equilibrium times around 120 minutes biointerfaceresearch.com.

Impact of Solution pH and Temperature on Adsorption Performance

Solution pH is a crucial factor influencing the surface charge of the adsorbent and the ionization state of the dye molecules, thereby affecting the electrostatic interactions between the adsorbent and the adsorbate scirp.orgnih.govasianpubs.orge-journals.inredalyc.org. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions.

Generally, the adsorption of anionic dyes is favored at acidic pH values. In acidic conditions, the surface of many adsorbents becomes positively charged due to the protonation of functional groups, which enhances the electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions scirp.orgasianpubs.org. As the pH increases towards neutral or alkaline conditions, the adsorbent surface may become negatively charged, leading to electrostatic repulsion between the adsorbent and the dye anions, thus reducing the adsorption efficiency scirp.orgnih.gove-journals.in. For Acid Orange 7, the greatest amount of dye was absorbed at a pH of 2.25, and the adsorption capacity dropped as the pH increased nih.gov. Similarly, the maximum percentage removal of Acid Orange 7 was observed at lower pH (acidic medium) e-journals.in. For Acid Orange 3, increasing the pH from 5 to 9 increased the process efficiency, with pH 9 being considered optimal in that specific study researchgate.net. Another study on Acid Orange 3 showed optimal removal at pH 0.5 asianpubs.org. The pH at the zero-charge point (pHpzc) of the adsorbent is a key factor in understanding the pH dependency; if the solution pH is below the pHpzc, the surface is positively charged, and if it is above, the surface is negatively charged mdpi.com.

The effect of temperature on this compound adsorption can vary depending on the nature of the adsorption process (exothermic or endothermic) and the specific adsorbent-adsorbate interaction. For many adsorption processes, increasing the temperature can increase the kinetic energy of the dye molecules, leading to faster diffusion and potentially higher adsorption rates in the initial stages researchgate.net. However, the effect on equilibrium adsorption capacity depends on the thermodynamics of the process. If the adsorption is exothermic, increasing the temperature will decrease the amount of dye adsorbed at equilibrium. If it is endothermic, the adsorption capacity will increase with temperature researchgate.net. Some studies on acid dye adsorption have indicated that higher temperatures can lead to higher removal ratios, suggesting an endothermic or irreversible adsorption process in those cases asianpubs.org. For instance, the removal of Acid Orange 3 on activated carbon increased with temperature from 20 to 35 °C asianpubs.org. However, another study on a different reactive yellow dye found optimal adsorption at 40°C, with decreased adsorption at higher temperatures researchgate.net.

Table: Compounds and PubChem CIDs

Compound NamePubChem CID
This compound135513128 invivochem.com

Parametric Optimization in Adsorption Systems

Optimizing the operational parameters of an adsorption system is fundamental to maximizing both the efficiency and capacity for dye removal. This requires a systematic analysis of how each variable influences the adsorption process.

Influence of Adsorbent Dosage and Particle Size on Adsorption Capacity

The quantity of adsorbent introduced into the system directly correlates with the total number of available active sites for the adsorption of dye molecules. An increase in adsorbent dosage generally leads to a higher percentage removal of the dye from the solution. This is primarily due to the increased surface area and the greater availability of binding sites capable of interacting with the dye molecules scirp.orgnih.govresearchgate.netmdpi.com. However, research indicates that while the total amount of dye removed increases with adsorbent dosage, the adsorption capacity, defined as the mass of dye adsorbed per unit mass of adsorbent, may decrease asianpubs.org. This decrease in unit adsorption capacity at higher dosages can be attributed to the potential for overlapping or aggregation of adsorbent particles, which can reduce the effectively usable surface area and increase the diffusional resistance for the dye molecules asianpubs.org. For instance, studies on Acid Orange 3 have shown that increasing the adsorbent dose from 2 to 5 g/100 mL enhanced removal efficiency, but the amount adsorbed per unit mass declined researchgate.netasianpubs.org. Similarly, an increase in the dosage of Zygophyllum gaetulum stems from 3 g/L to 40 g/L resulted in a substantial improvement in dye adsorption rates, achieving removal rates from 63.96% to 97.08% mdpi.com.

Effect of Initial this compound Concentration and Contact Time

The initial concentration of this compound in the aqueous solution serves as the primary driving force for the transfer of dye molecules from the liquid phase to the surface of the adsorbent nih.gov. As the initial dye concentration increases, the adsorption capacity of the adsorbent typically rises until it reaches a saturation point researchgate.nete-journals.in. This is because a higher concentration gradient promotes the movement of more dye molecules towards the adsorbent surface, facilitating increased uptake. Nevertheless, the percentage removal efficiency may decline at very high initial dye concentrations when the available adsorption sites on a fixed amount of adsorbent become limited relative to the large number of dye molecules nih.gove-journals.inresearchgate.net.

Contact time is a critical parameter that dictates the duration of interaction between the adsorbate and the adsorbent, ultimately determining when adsorption equilibrium is established. The adsorption of this compound is generally characterized by a rapid initial phase, where a significant amount of dye is removed quickly due to the abundance of easily accessible active sites on the adsorbent surface nih.govmdpi.come-journals.in. Following this initial rapid uptake, the adsorption rate typically slows down as the remaining adsorption sites become less available and the process becomes limited by the diffusion of dye molecules into the internal pore structure of the adsorbent e-journals.in. Equilibrium is attained when the rate of dye adsorption onto the adsorbent surface equals the rate of desorption, resulting in no further net change in the dye concentration in the solution asianpubs.orge-journals.in. The time required to reach equilibrium is dependent on the specific adsorbent and the experimental conditions. For example, equilibrium for the adsorption of Acid Orange 8 onto HDTMA-modified zeolite was achieved relatively quickly, within 90 minutes arcjournals.org. For Acid Orange 3 using activated carbon, the optimal contact time was found to be 1 hour asianpubs.org. Studies involving other acid dyes, such as Acid Orange 7, have reported equilibrium times around 120 minutes biointerfaceresearch.com.

Impact of Solution pH and Temperature on Adsorption Performance

The pH of the dye solution is a profoundly important factor that influences the surface charge characteristics of the adsorbent and the degree of ionization of the dye molecules, thereby modulating the electrostatic interactions between the adsorbent and the adsorbate scirp.orgnih.govasianpubs.orge-journals.inredalyc.org. As an anionic dye, this compound carries a negative charge when dissolved in water.

Adsorption of anionic dyes is typically favored under acidic pH conditions. In acidic environments, the surface of many adsorbents tends to become positively charged due to the protonation of various functional groups present on the adsorbent material. This positive surface charge promotes strong electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption efficiency scirp.orgasianpubs.org. As the solution pH increases towards neutral or alkaline levels, the adsorbent surface may become negatively charged due to deprotonation. This results in electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules, consequently reducing the adsorption efficiency scirp.orgnih.gove-journals.in. For Acid Orange 7, the highest adsorption was observed at a pH of 2.25, with a decrease in adsorption capacity as the pH increased nih.gov. Similarly, the maximum percentage removal of Acid Orange 7 was achieved in an acidic medium at lower pH values e-journals.in. In the case of Acid Orange 3, increasing the pH from 5 to 9 improved the process efficiency, with pH 9 being identified as optimal in one study researchgate.net, while another study reported optimal removal at pH 0.5 asianpubs.org. The pH at the point of zero charge (pHpzc) of the adsorbent is a critical parameter for understanding the pH dependence, as the adsorbent surface is positively charged below the pHpzc and negatively charged above it mdpi.com.

The influence of temperature on the adsorption of this compound depends on the thermodynamic nature of the adsorption process (whether it is exothermic or endothermic) and the specific interactions between the adsorbent and the dye. An increase in temperature can enhance the kinetic energy of the dye molecules, potentially leading to faster diffusion rates and increased adsorption rates, particularly in the initial stages of the process researchgate.net. However, the effect of temperature on the equilibrium adsorption capacity is determined by the thermodynamics. If the adsorption process is exothermic, an increase in temperature will shift the equilibrium towards desorption, resulting in a decrease in the amount of dye adsorbed at equilibrium. Conversely, if the process is endothermic, increasing the temperature will favor adsorption, leading to a higher equilibrium adsorption capacity researchgate.net. Some studies on the adsorption of acid dyes have indicated that higher temperatures can result in increased removal ratios, suggesting that the adsorption process was endothermic or irreversible under those conditions asianpubs.org. For instance, the removal of Acid Orange 3 using activated carbon increased as the temperature rose from 20 to 35 °C asianpubs.org. However, a study investigating a different reactive yellow dye found that the optimal adsorption occurred at 40°C, with reduced adsorption observed at higher temperatures researchgate.net.

Advanced Analytical Methodologies in C.i. Acid Orange 80 Research

Spectroscopic Techniques for Process Monitoring

Spectroscopic methods are fundamental in the analysis of dye degradation, offering real-time or near real-time data on the changes in the dye's chemical structure and concentration.

UV-Visible spectrophotometry is a primary technique for monitoring the decolorization of azo dyes like C.I. Acid Orange 80. The intensity of the color of a dye solution is proportional to its concentration, a principle governed by the Beer-Lambert law. The characteristic color of azo dyes is due to the presence of one or more azo (-N=N-) groups, which are part of a larger conjugated system of electrons. This system absorbs light in the visible region of the electromagnetic spectrum.

The degradation of an azo dye typically involves the cleavage of the azo bond, leading to the loss of color. This decolorization can be quantitatively monitored by measuring the decrease in absorbance at the dye's maximum absorption wavelength (λmax). For instance, the degradation of a related dye, Acid Orange 7, is monitored at its λmax of 483 nm. nih.gov Similarly, the degradation of Acid Orange IV is tracked by the disappearance of its characteristic absorption band at 440 nm. By recording the absorbance at regular intervals during a treatment process, the kinetics of the decolorization reaction can be determined. This data is essential for evaluating the efficiency and rate of different degradation methods.

Table 1: Maximum Absorption Wavelengths (λmax) for Selected Acid Orange Dyes

Dye Name C.I. Number λmax (nm)
Acid Orange 7 15510 483

This interactive table allows for sorting and filtering of the data.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound research, FTIR is used to confirm the chemical structure of the dye and to track the changes in its functional groups during degradation processes. An FTIR spectrometer provides high-spectral-resolution data over a wide spectral range, making it suitable for analyzing complex organic compounds like dyes. concawe.eu

The FTIR spectrum of an untreated azo dye will show characteristic absorption bands corresponding to its various functional groups, such as N-H stretching in secondary amines, C-H stretching in aromatic hydrocarbons, and O-H stretching in alcohols or carboxylic acids. mantech-inc.com During degradation, the disappearance of certain peaks (e.g., those associated with the azo bond and aromatic rings) and the appearance of new peaks (e.g., corresponding to carboxyl or hydroxyl groups in smaller aliphatic molecules) can provide valuable insights into the degradation mechanism. This allows researchers to confirm the breakdown of the parent dye molecule into simpler, and often less colored, intermediates and final products.

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in Azo Dyes

Wavenumber Range (cm⁻¹) Functional Group Type of Vibration
3310-3350 Secondary Amine N-H stretching
3050-3100 Aromatic Hydrocarbon C-H stretching
2500-3300 Carboxylic Acid O-H stretching
1600-1650 Azo Group -N=N- stretching
1450-1600 Aromatic Ring C=C stretching

This interactive table can be sorted by wavenumber or functional group.

Chromatographic and Mass Spectrometric Approaches

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound and its degradation products. This technique is highly versatile and can be adapted for a wide range of analytes. In a typical setup for analyzing Acid Orange dyes, a reversed-phase (RP) C18 column is used. researchgate.net

The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to flow out of the column at different times (retention times). A detector, commonly a UV-Visible or a Photodiode Array (PDA) detector, is used to identify and quantify the separated components. For instance, HPLC with UV/Vis detection is commonly used for the purity assessment of acid orange dyes. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. researchgate.net

Table 3: Exemplary HPLC Conditions for the Analysis of Acid Orange Dyes

Dye Name Column Mobile Phase Detector
Acid Orange 7 C18 (250 mm x 4.6 mm, 5 µm) Acetonitrile/Water (1:1 v/v) PDA (300–650 nm)
Acid Orange 137 Newcrom R1 Acetonitrile/Water/Phosphoric Acid UV/Vis or MS

This interactive table allows for a comparison of different HPLC methodologies.

To identify the unknown intermediate products formed during the degradation of this compound, the powerful combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. After the components of the mixture are separated by the HPLC system, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of each component.

By analyzing the mass spectra of the separated intermediates, researchers can deduce their chemical structures. This information is critical for elucidating the complete degradation pathway of the dye. For example, in the study of Acid Orange IV degradation, HPLC-MS analysis revealed the formation of two major products with distinct retention times. More advanced LC-MS/MS techniques can provide even more detailed structural information by fragmenting the parent ions and analyzing the resulting fragment ions. frontiersin.orgtudelft.nl This allows for a comprehensive understanding of the transformation of the parent dye molecule into various byproducts, which is essential for assessing the environmental impact of the treatment process.

Global Parameter Analysis for Treatment Efficiency

Total Organic Carbon (TOC) is a measure of the total amount of carbon bound in organic compounds in a water sample. nih.gov Chemical Oxygen Demand (COD) is the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water. researchgate.net A decrease in both TOC and COD values during a treatment process indicates that the organic molecules, including the dye and its byproducts, are being mineralized, i.e., converted into simpler inorganic molecules like carbon dioxide and water. researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Acid Orange 7
Acid Orange IV
Acid Orange 5
Acid Orange 137
Acid Black 52
Acetonitrile
Water
Phosphoric Acid
Formic Acid
Methanol
Triethylamine (TEA)
Carbon Dioxide
Total Organic Carbon (TOC)

This table lists all chemical compounds mentioned in the article.

Total Organic Carbon (TOC) Measurement for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a fundamental technique for evaluating the extent of mineralization of this compound during degradation processes. Unlike methods that only measure color removal, TOC analysis quantifies the total amount of organically bound carbon in a sample. This provides a direct measure of the conversion of the parent dye molecule and its organic intermediates into inorganic products like carbon dioxide and water. A significant reduction in TOC indicates successful mineralization and a true detoxification of the wastewater.

In a study investigating the photocatalytic degradation of a similar azo dye, methyl orange, the mineralization process was monitored by a TOC analyzer. After 180 minutes of reaction, the TOC removal percentage reached approximately 70%, indicating a substantial conversion of the organic dye into inorganic compounds. ekb.eg Another study on the degradation of multiple organic dyes using ferrite (B1171679) nanocatalysts reported a 40% TOC removal after just 5 minutes, which increased to 60% after 50 minutes. nih.gov Research on the photocatalytic degradation of Orange II, another related azo dye, showed TOC removal of 89% using a copper-impregnated titania catalyst under UV irradiation. researchgate.net

These findings highlight the importance of TOC measurements in verifying the complete destruction of the organic pollutant, rather than just its transformation into colorless, but potentially still harmful, organic byproducts.

Table 1: TOC Removal in Azo Dye Degradation Studies

Remediation Technique Dye Catalyst/Adsorbent Experimental Conditions TOC Removal (%) Reference
Photocatalysis Methyl Orange C-N-codoped TiO₂ 180 min visible-light irradiation ~70 ekb.eg
Photocatalysis Methylene Blue NiFe₂O₄ (NiF) 50 min UV-irradiation with H₂O₂ 60.2 nih.gov
Photocatalysis Orange II TiO₂ P-25/Cu 9 h UV irradiation 89 researchgate.net
Electro-Fenton Acid Orange 7 Carbon Felt@MIL-53(Fe) 8 h treatment Variable with catalyst loading

Chemical Oxygen Demand (COD) for Overall Organic Load Reduction

Chemical Oxygen Demand (COD) is another critical parameter used to assess the effectiveness of wastewater treatment processes for this compound. The COD test measures the amount of oxygen required to chemically oxidize both organic and inorganic pollutants in water. A high COD value indicates a high concentration of oxidizable pollutants, which can deplete dissolved oxygen in receiving water bodies, harming aquatic life. Therefore, a significant reduction in COD is a key objective of any remediation strategy.

Table 2: COD Reduction in Azo Dye Wastewater Treatment

Treatment Method Dye Catalyst/System Key Conditions COD Reduction (%) Reference
Microbial Fuel Cell Acid Orange 7 Laccase-mediated cathode - 80.4 frontiersin.org
Photocatalysis Orange II TiO₂ P-25/Cu 9 h UV irradiation 97 researchgate.net
Solar Photo-Fenton Petroleum Wastewater H₂O₂/Fe²⁺ pH 3, 180 min 78 gnest.org
TiO₂-chitosan adsorption Industrial Wastewater TiO₂–chitosan (B1678972) (1:1) pH 7.4, 180 min 94.5 nih.gov

Physico-Chemical Characterization of Remediation Materials

The performance of materials used for the remediation of this compound is intrinsically linked to their structural and surface properties. A thorough physico-chemical characterization is therefore essential for understanding their mechanisms of action and for developing more efficient materials.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of the materials employed in the degradation of this compound. The diffraction pattern generated when X-rays interact with a crystalline material is unique to its atomic arrangement, acting as a fingerprint for its identification.

In the context of this compound remediation, XRD is used to confirm the successful synthesis of catalytic or adsorbent materials and to analyze their crystal phases, which can significantly influence their activity. For example, in a study on the microwave-assisted degradation of Acid Orange 8, Ni-Pd nanoparticles supported on zirconia (Ni-Pd/ZrO₂) were used as the catalyst. deswater.comresearchgate.net The XRD pattern of this material confirmed the presence of all constituent components. deswater.comresearchgate.net A study on Pd-Ni nanoparticles supported on activated carbon and cerium oxide (Pd-Ni/AC-CeO₂) for the removal of Acid Orange 8 also utilized XRD to confirm the formation of the alloy between palladium and nickel. mdpi.com

Table 3: XRD Peak Positions for Ni-Pd/ZrO₂ Catalyst Used in Acid Orange 8 Degradation

Component 2θ (degrees)
Zirconia (ZrO₂) 28.1°, 31.45°
Nickel (Ni) 44.2°, 50.2°
Palladium (Pd) 40.7°, 45.6°

Data sourced from Sadiq et al. (2022) deswater.comresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and topography of remediation materials at the micro- and nanoscale. SEM images provide valuable information about particle size, shape, aggregation, and surface texture, all of which can impact the material's performance in adsorbing or degrading this compound.

For instance, in the study of Ni-Pd/ZrO₂ nanoparticles for the degradation of Acid Orange 8, SEM analysis revealed that the Ni-Pd nanoparticles were well-deposited in a dispersed form on the surface of the zirconia support, with a particle size below 100 nm. deswater.comresearchgate.net This high dispersion is crucial for maximizing the number of active catalytic sites available for the degradation reaction. In another study using Pd-Ni/AC-CeO₂ for Acid Orange 8 removal, SEM micrographs showed rough interfaces with numerous cavities, and the nanoparticles were observed to be randomly spread across the surface. mdpi.com These irregular channels and cavities can serve as active sites for the adsorption of the dye molecules. mdpi.com

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Determination

The surface area and porosity of a material are critical parameters that determine its capacity for adsorption and its efficiency as a catalyst support. The nitrogen adsorption-desorption isotherm technique, commonly analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution, is the standard for these measurements.

A high specific surface area provides more active sites for the adsorption of this compound molecules or for the anchoring of catalytic nanoparticles. The pore size and volume influence the diffusion of dye molecules to the active sites. While specific data for materials used directly for this compound is limited, studies on similar dyes provide excellent examples of this characterization. For the removal of Acid Orange 7, a magnetic activated carbon derived from orange peels was synthesized and characterized. researchgate.netqub.ac.uk The analysis revealed a significant surface area and a porous structure conducive to dye adsorption. researchgate.netqub.ac.uk Similarly, novel nanocomposites have been developed and tested for the removal of Acid Orange 10, with their surface properties fully characterized. mdpi.com

Table 4: Porosity and Surface Area of Materials for Azo Dye Remediation

Material Target Dye BET Surface Area (m²/g) Total Pore Volume (cm³/g) Mean Pore Diameter (nm) Reference
Magnetic Activated Carbon (from orange peels) Acid Orange 7 155.09 0.1768 4.5604 researchgate.netqub.ac.uk
ZrO₂/CdMn₂O₄/CdO (EK600) Acid Orange 10 46.33 - - mdpi.com
ZrO₂/CdMn₂O₄/CdO (EK800) Acid Orange 10 38.49 - - mdpi.com
Natural Carbonaceous Materials (Peat) Direct Orange 26 - 0.0247 - icm.edu.pl
Natural Carbonaceous Materials (Lignite) Direct Orange 26 - 0.00224 - icm.edu.pl

Environmental Engineering Applications and Applied Research for C.i. Acid Orange 80 Treatment

Design and Optimization of Reactor Configurations

The effectiveness of any wastewater treatment technology is intrinsically linked to the design and operational parameters of the reactor system. For the degradation of C.I. Acid Orange 80, research has focused on optimizing reactor configurations to enhance the efficiency of various treatment processes, including advanced oxidation processes (AOPs), biological treatments, and adsorption. researchgate.netmdpi.comwaterandwastewater.com

The choice between batch and continuous flow reactors is a critical design consideration in the treatment of dye-laden wastewater.

Batch Reactors: In a batch system, a fixed volume of wastewater is treated within the reactor for a specific duration before being discharged. bulktransporter.com This configuration offers a high degree of control over the treatment process, allowing for precise adjustments of operational parameters such as pH, temperature, and catalyst dosage to optimize the degradation of this compound. mdpi.com Batch reactors are particularly advantageous for treating variable wastewater streams, as the treatment time can be extended until the desired level of pollutant removal is achieved. bulktransporter.com Research on the degradation of similar azo dyes using processes like Fenton's reagent has often been conducted in batch reactors to determine optimal operating conditions. nih.govresearchgate.net

Continuous Flow Systems: Continuous flow reactors, on the other hand, involve the continuous ingress of wastewater and egress of treated effluent. bulktransporter.com These systems are generally preferred for large-scale industrial applications due to their ability to handle high volumes of wastewater and their potential for automation. kilolabs.comwikipedia.org However, maintaining consistent treatment efficiency can be challenging, especially with fluctuating influent concentrations of this compound. Studies comparing batch and continuous flow systems for dye removal have shown that while batch reactors may achieve higher removal efficiencies under optimized conditions, continuous systems are more practical for industrial-scale operations. researchgate.netresearchgate.net

Comparison of Batch and Continuous Flow Reactor Performance for Azo Dye Treatment
ParameterBatch ReactorContinuous Flow Reactor
Control over Process HighLower
Flexibility for Variable Effluents HighModerate
Suitability for High Volumes LowHigh
Operational Complexity LowerHigher
Typical Application Laboratory studies, small-scale treatmentIndustrial-scale wastewater treatment

For treatment processes that utilize solid catalysts or adsorbents, such as heterogeneous photocatalysis or adsorption, the design of the reactor bed is crucial.

Fixed-Bed Reactors: In a fixed-bed reactor, the catalyst or adsorbent material is packed in a stationary bed through which the wastewater flows. youtube.com This design is relatively simple to construct and operate. Research on the removal of azo dyes using fixed-bed columns with various adsorbents has demonstrated their effectiveness in continuous flow applications. mdpi.com However, fixed-bed reactors can be prone to issues such as clogging and high-pressure drops, which can necessitate frequent maintenance. researchgate.net

Comparative Assessment of Fixed-Bed and Fluidized-Bed Reactors for Azo Dye Removal
FeatureFixed-Bed ReactorFluidized-Bed Reactor
Mass Transfer GoodExcellent
Pressure Drop HighLow
Risk of Clogging HighLow
Temperature Control ModerateExcellent
Catalyst/Adsorbent Attrition LowCan be high

Performance Metrics in Simulated and Real Industrial Effluents

The evaluation of any treatment technology for this compound relies on quantifiable performance metrics. These metrics are assessed in both laboratory-prepared simulated effluents and actual industrial wastewater to determine the practical applicability of the treatment process.

The most immediate and visible indicator of successful treatment of dye-containing wastewater is the removal of color. Decolorization efficiency is typically quantified by measuring the change in absorbance of the wastewater at the dye's maximum wavelength (λmax) using a spectrophotometer. For Acid Orange 7, a similar azo dye, the λmax is around 484 nm. frontiersin.org

Numerous studies have reported high decolorization efficiencies for various azo dyes using different treatment methods. For instance, advanced oxidation processes such as ozonation and photo-Fenton have been shown to achieve near-complete decolorization of azo dyes, often within a short reaction time. nih.govrsc.org Similarly, adsorption onto various materials can also lead to significant color removal. nih.gov

Reported Decolorization Efficiencies for Azo Dyes Using Various Treatment Methods
Treatment MethodAzo DyeDecolorization Efficiency (%)Reference
Ozonation (O₃)Acid Orange II92% in 10 min rsc.org
CaFe₂O₄/O₃Acid Orange II98% in 20 min rsc.org
Adsorption (Tea Residue)Acid Orange 798.41% nih.gov
Microbial Fuel Cell (Cathode)Acid Orange 7>80% in 24 h frontiersin.org

While decolorization is a key objective, it does not necessarily indicate the complete mineralization of the dye molecule into harmless inorganic compounds like CO₂, H₂O, and mineral acids. Therefore, it is crucial to also measure the reduction in total organic carbon (TOC) and chemical oxygen demand (COD). nbinno.com TOC is a direct measure of the total amount of carbon bound in organic compounds, while COD represents the amount of oxygen required to chemically oxidize the organic pollutants in the water. nbinno.comacademicjournals.org

Effective treatment processes for this compound should demonstrate a significant reduction in both TOC and COD. nih.gov For example, a study on the treatment of textile effluent reported a 98.07% reduction in COD using a three-phase fluidized bed bioreactor. nih.gov Advanced oxidation processes are particularly noted for their ability to mineralize organic pollutants, leading to substantial reductions in TOC and COD. wikipedia.orgmdpi.com However, in some cases, the decolorization can be rapid, while the reduction in TOC and COD is much slower, indicating the formation of colorless organic intermediates. mdpi.comscholaris.ca

TOC and COD Reduction in Azo Dye Wastewater Treatment
Treatment ProcessAzo Dye/EffluentTOC Reduction (%)COD Reduction (%)Reference
Coagulation/AdsorptionReactive Dyes>99%>90% academicjournals.org
ElectrocoagulationTextile Dye Effluent95.7%- indianchemicalsociety.com
Fluidized Bed BioreactorTextile Effluent-98.07% nih.gov
Microbial Fuel Cell (Cathode)Acid Orange 7-80.4% frontiersin.org

Process Sustainability and Resource Management

The long-term viability of any treatment technology for this compound depends on its sustainability and efficient resource management. This includes minimizing the environmental footprint of the treatment process itself, reducing the consumption of chemicals and energy, and managing the disposal of any secondary waste streams.

Advanced oxidation processes, while highly effective, can be energy-intensive, particularly those that rely on UV lamps. researchgate.net The consumption of chemical reagents such as hydrogen peroxide and Fenton's reagent also needs to be optimized to ensure cost-effectiveness and minimize the introduction of other chemicals into the environment. nih.gov

Energy Consumption Analysis of Advanced Treatment Processes

Advanced Oxidation Processes (AOPs) are among the most effective methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecules. However, AOPs are often energy-intensive. The energy consumption is a critical factor in determining the economic feasibility and environmental footprint of a treatment technology.

Electrochemical methods, a prominent type of AOP, have been extensively studied for the degradation of azo dyes. In these processes, energy is consumed to drive the electrochemical reactions that generate oxidizing species. The energy consumption is typically influenced by factors such as current density, electrode material, electrolyte composition, and reactor design. For instance, in the electrochemical treatment of textile dyes, higher current densities can lead to faster degradation rates but may also increase energy consumption per unit of pollutant removed.

Another study investigating various textile dyes, including Acid Blue 324, found that the energy consumption for removal via electrocoagulation varied depending on the dye. researchgate.net This suggests that the specific molecular structure of this compound will influence the energy requirements for its treatment.

The following table summarizes findings on the energy consumption for the treatment of similar azo dyes using different advanced treatment processes. It is important to note that these values can vary significantly based on the specific experimental conditions.

Treatment ProcessTarget PollutantKey FindingsEnergy Consumption
Coagulation-ElectrooxidationAcid Orange IIHigh removal of color (99%) and COD (87%) was achieved. nih.govNot specified
ElectrocoagulationVarious textile dyesEnergy consumption varied depending on the specific dye being treated. researchgate.netNot specified
Sonocatalytic DegradationOrange IIDegradation efficiency increased with ultrasonic power. nih.govDependent on ultrasonic power (e.g., 300 W)
Advanced Fenton Process with UltrasoundC.I. Acid Orange 7Decolorization rate increased with ultrasonic power density. nih.govDependent on ultrasonic power density

It is evident that a comprehensive energy consumption analysis for the treatment of this compound requires further dedicated research. However, based on the available literature for similar dyes, it can be inferred that optimizing operational parameters such as catalyst dosage, pH, and the intensity of the energy source (e.g., current density, ultrasonic power) is crucial for minimizing energy consumption while maximizing treatment efficiency.

Strategies for Sludge Minimization and Valorization of By-products

The treatment of dye-containing wastewater can generate significant amounts of sludge, which poses a secondary pollution problem and incurs additional disposal costs. Therefore, strategies for sludge minimization are an integral part of sustainable wastewater management. Furthermore, the by-products of dye degradation, if properly identified and managed, can potentially be valorized, turning a waste stream into a resource.

Sludge Minimization:

A primary strategy for sludge minimization is the application of advanced oxidation processes that lead to the complete mineralization of the dye molecules into carbon dioxide, water, and inorganic ions. When complete mineralization is achieved, the formation of solid sludge from the organic pollutant is effectively avoided.

However, in many cases, complete mineralization is not economically feasible, and intermediate products are formed. Coagulation and flocculation processes, which are sometimes used as a pretreatment or post-treatment step, can generate a significant amount of chemical sludge.

One innovative approach to sludge management involves the valorization of the sludge itself. Research has shown that sludge from wastewater treatment can be converted into valuable materials. For instance, magnetic sludge-derived biochar has been synthesized and used as a catalyst for the activation of persulfate in the degradation of Acid Orange 7. rsc.org This approach not only reduces the volume of sludge for disposal but also creates a valuable product for further wastewater treatment.

Valorization of By-products:

The degradation of this compound and similar azo dyes proceeds through the breakdown of the azo bond (-N=N-) and the subsequent oxidation of the resulting aromatic intermediates. The identification of these by-products is crucial for assessing the detoxification of the wastewater and for exploring potential valorization pathways.

For example, the electrochemical degradation of C.I. Acid Orange 7 has been shown to produce intermediates such as sulfanilic acid and 1-amino-2-naphthol. nih.gov These aromatic amines can be further oxidized to less harmful compounds. In some cases, the degradation by-products themselves may have value. For instance, certain aromatic intermediates could potentially be recovered and used as raw materials in other chemical syntheses, although this is a complex and often challenging endeavor.

The following table outlines some of the identified degradation by-products of a similar azo dye, C.I. Acid Orange 7, and potential valorization considerations.

Original DyeDegradation ProcessIdentified By-productsPotential Valorization
C.I. Acid Orange 7Electrochemical OxidationSulfanilic acid, 1-amino-2-naphtholFurther degradation to non-toxic compounds; potential for recovery and reuse in chemical synthesis (requires further research). nih.gov
C.I. Acid Orange 7Advanced Fenton Process with UltrasoundAromatic intermediatesFurther mineralization to CO2 and H2O. nih.gov
C.I. Acid Orange 7Electro/Fe3O4/PDS processVarious aromatic compoundsComplete mineralization is the primary goal to avoid secondary pollution. nih.gov

The valorization of by-products from the degradation of this compound is a promising area for future research. A thorough understanding of the degradation pathways and the development of selective and cost-effective separation and purification technologies are necessary to realize the full potential of this approach. The ultimate goal is to move towards a circular economy model where waste streams from industrial processes are minimized and valuable resources are recovered.

Future Research Directions and Emerging Technologies in C.i. Acid Orange 80 Studies

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The application of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a powerful tool in predicting and optimizing the removal of azo dyes from wastewater. ML algorithms can analyze complex datasets generated from various treatment processes to build predictive models for removal efficiency. Studies have explored the use of different ML algorithms, such as Gaussian process regression (GPR), multilayer perceptron (MLP), decision tree (DT), and support vector regression (SVR), for predicting the efficiency of azo dye removal methods like Fenton oxidation. invivochem.comnih.gov For instance, a study on methyl orange removal by Fenton oxidation demonstrated that GPR and DT models exhibited high predictive performance (R2 values of 0.970 and 0.964, respectively) based on experimental data, highlighting the potential of ML in optimizing process parameters. invivochem.com Another study utilized various ML algorithms, including Linear Regression (LR), Support Vector Machines (SVM), Gradient boosted machines (GBM), Random forest (RF), and XGBTree (XGB), to predict the catalytic reduction performance of eco-toxic azo dyes. nih.gov The findings indicated that different algorithms performed optimally depending on the specific dye, suggesting the need for tailored ML approaches. nih.gov Gradient Boosting regression models have also been successfully employed to optimize chemical removal processes for azo dyes, achieving high predicted removal efficiencies under optimal conditions. wikipedia.org The integration of AI and ML allows for a more efficient exploration of the experimental space, potentially reducing the number of experiments required and accelerating the development of optimized treatment strategies for azo dyes, including C.I. Acid Orange 80.

Advancements in Green Chemistry Principles for Dye Treatment Technologies

Advancing green chemistry principles is crucial for developing environmentally friendly and sustainable technologies for azo dye treatment. This involves minimizing the generation of hazardous substances, using renewable resources, and developing energy-efficient processes. Bioremediation, utilizing microorganisms and plants, is a key area aligned with green chemistry. Microbial degradation of azo dyes is considered an eco-friendly and cost-effective method compared to conventional physicochemical approaches. sigmaaldrich.comnih.govepa.gov Fungi and bacteria have shown promise as effective agents for azo dye degradation, with mechanisms involving adsorption and enzymatic breakdown. sigmaaldrich.comnih.gov Specifically, enzymes like azoreductase and laccase play significant roles in cleaving the azo bonds. Combining anaerobic and aerobic biological processes can lead to more efficient mineralization of azo dyes. sigmaaldrich.com Green synthesis of nanoparticles for dye degradation is another emerging area, offering a cost-effective and environmentally friendly alternative to traditional methods. Future research focuses on enhancing the efficiency and scalability of these green technologies for treating wastewater containing azo dyes like this compound.

Exploration of Novel Bio- and Nanotechnology Synergies

The synergistic combination of bio- and nanotechnology offers promising avenues for enhanced azo dye degradation. Nanomaterials, such as metal and metal oxide nanoparticles, exhibit high catalytic activity and adsorption capabilities, making them effective for dye removal. Integrating these nanoparticles with biological processes can lead to improved treatment efficiency. For instance, studies have explored photocatalytic ozonation assisted by tin-doped zinc oxide nanorods for dye degradation, demonstrating high decolorization and mineralization rates. Magnetic nanoparticles, such as MnFe2O4@ZnO nanocomposites, are being developed as photocatalysts for azo dye degradation, offering the advantage of easy separation and recovery from treated water using a magnetic field. The use of microbial enzymes immobilized on nanomaterials can enhance their stability and activity in degrading azo dyes. Furthermore, the synergy between microorganisms and electrochemistry in bioreactor systems is being investigated for the degradation of complex organic pollutants, including azo dyes. sigmaaldrich.com Future research in this area aims to design novel hybrid systems that leverage the unique properties of both biological and nanoscale components for highly efficient and sustainable azo dye remediation.

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in model organisms?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dose-response studies. Use in vitro alternatives (e.g., zebrafish embryos) for preliminary toxicity screening. Cite established guidelines (e.g., OECD Test No. 203) and disclose funding sources for transparency .

Q. What criteria should guide the selection of primary literature for comparative studies on azo dye applications?

  • Methodological Answer : Prioritize peer-reviewed studies with full experimental details (e.g., dye concentration, light sources). Exclude non-reproducible methods or datasets lacking error margins. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research questions .

Q. Tables for Quick Reference

Technique Application Key Parameters References
HPLC-DADPurity analysisRetention time, λmax, peak area
DFT CalculationsTautomerism modelingHOMO-LUMO gap, Gibbs free energy
Langmuir IsothermAdsorption efficiencyQmax (mg/g), R² value

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.